N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
Overview
Description
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is a complex organic compound featuring a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE typically involves the formation of the benzimidazole ring followed by the introduction of the cyclohexylethyl and formamide groups. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Cyclization of Amido-Nitriles: A novel protocol for the cyclization of amido-nitriles to form disubstituted benzimidazoles under mild conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs scalable methods such as:
Continuous Flow Chemistry: This approach allows for the rapid and efficient formation of benzimidazole intermediates at ambient temperature.
Batch Processing: Traditional batch processing methods are also used, particularly for large-scale production, involving the use of high-pressure reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the formamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and substituted benzimidazole analogs.
Scientific Research Applications
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
1H-Benzimidazol-2-yl(phenyl)methanone: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-13-18-12-17-19-15-8-4-5-9-16(15)20(17)11-10-14-6-2-1-3-7-14/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGJNYJYVLXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.